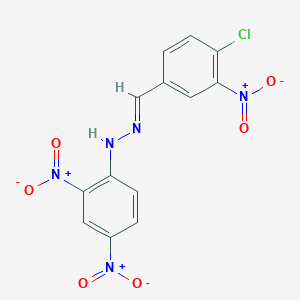![molecular formula C22H23NO2 B5750777 cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone is a chemical compound with potential applications in scientific research. It is a cyclopropyl derivative of indole-3-carboxylic acid and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and exhibit antimicrobial activity. It has also been reported to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone in lab experiments is its potential as a COX-2 inhibitor, which makes it a promising candidate for the development of anti-inflammatory drugs. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is the lack of comprehensive studies on its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone. One direction is to investigate its potential as a COX-2 inhibitor for the development of anti-inflammatory drugs. Another direction is to explore its antimicrobial activity and potential applications in the field of infectious diseases. Further studies on its mechanism of action and potential side effects are also needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone has been reported in the literature using different methods. One of the methods involves the reaction of 2-(3,4-dimethylphenoxy)ethylamine with cyclopropylcarbonyl chloride in the presence of triethylamine followed by the reaction with indole-3-carboxaldehyde. Another method involves the reaction of 2-(3,4-dimethylphenoxy)ethylindole-3-carboxylic acid with cyclopropylcarbonyl chloride in the presence of triethylamine. The purity and yield of the synthesized compound can be improved by different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a COX-2 inhibitor, which is an enzyme involved in inflammation and pain.
Propriétés
IUPAC Name |
cyclopropyl-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-15-7-10-18(13-16(15)2)25-12-11-23-14-20(22(24)17-8-9-17)19-5-3-4-6-21(19)23/h3-7,10,13-14,17H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKHETSAFZBUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

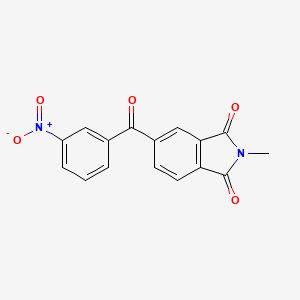

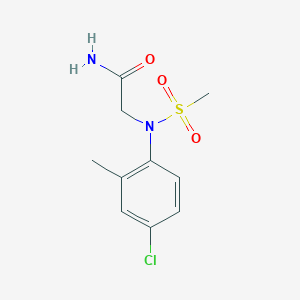
![3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5750722.png)

![4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5750733.png)
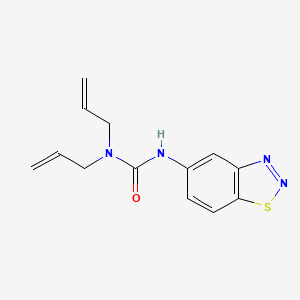
![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)

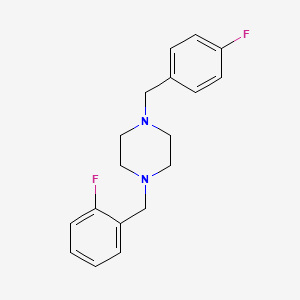

![3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)
